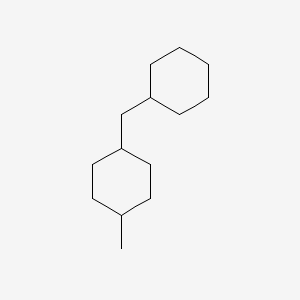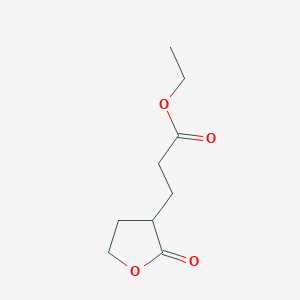
13-Methyltritriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Methyltritriacontane: is a long-chain hydrocarbon with the molecular formula C₃₄H₇₀ It is a branched alkane, specifically a methyl-substituted tritriacontane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyltritriacontane typically involves the alkylation of tritriacontane with a methyl group. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method uses a catalyst such as aluminum chloride (AlCl₃) to facilitate the alkylation of tritriacontane with a methyl halide (e.g., methyl chloride).
Grignard Reaction: This involves the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a suitable precursor to introduce the methyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using similar methods as described above, but optimized for efficiency and yield. The specific conditions, such as temperature, pressure, and catalyst concentration, are adjusted to maximize production.
Analyse Chemischer Reaktionen
Types of Reactions: 13-Methyltritriacontane, like other alkanes, primarily undergoes reactions such as:
Oxidation: This can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst (e.g., palladium on carbon).
Substitution: Halogenation typically uses chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products:
Oxidation: Depending on the extent of oxidation, products can include 13-methyltritriacontanol, 13-methyltritriacontanal, or 13-methyltritriacontanoic acid.
Reduction: The primary product is the unchanged this compound.
Substitution: Products include 13-chloromethyltritriacontane or 13-bromomethyltritriacontane.
Wissenschaftliche Forschungsanwendungen
Chemistry: 13-Methyltritriacontane is used as a reference compound in gas chromatography due to its well-defined retention index . It is also studied for its physical and chemical properties, contributing to the understanding of long-chain hydrocarbons.
Biology: In biological research, this compound is investigated for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection .
Medicine: While not directly used in medicine, the study of this compound and similar compounds can provide insights into the behavior of lipid molecules in biological membranes.
Industry: In the industrial sector, this compound can be used as a lubricant or in the formulation of specialty chemicals due to its long carbon chain and stability.
Wirkmechanismus
The mechanism of action of 13-Methyltritriacontane is primarily physical rather than chemical, given its inert nature. In biological systems, it may interact with lipid membranes, influencing their fluidity and permeability. The molecular targets are typically the lipid bilayers of cell membranes, where it can integrate and affect membrane properties .
Vergleich Mit ähnlichen Verbindungen
Tritriacontane (C₃₃H₆₈): A straight-chain alkane with one less carbon atom.
14-Methyltritriacontane (C₃₄H₇₀): Another methyl-substituted tritriacontane, but with the methyl group on the 14th carbon.
Dotriacontane (C₃₂H₆₆): A straight-chain alkane with two fewer carbon atoms.
Uniqueness: 13-Methyltritriacontane is unique due to its specific branching at the 13th carbon, which can influence its physical properties, such as melting point and solubility, compared to its straight-chain and differently branched counterparts .
Eigenschaften
CAS-Nummer |
56987-76-9 |
|---|---|
Molekularformel |
C34H70 |
Molekulargewicht |
478.9 g/mol |
IUPAC-Name |
13-methyltritriacontane |
InChI |
InChI=1S/C34H70/c1-4-6-8-10-12-14-16-17-18-19-20-21-22-23-25-27-29-31-33-34(3)32-30-28-26-24-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3 |
InChI-Schlüssel |
TWDXTTZMADIJNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


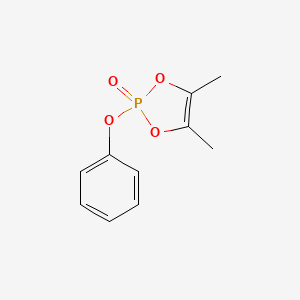
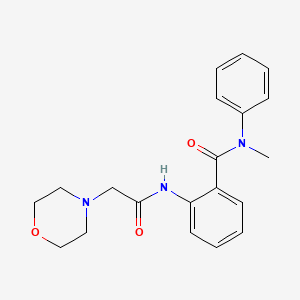

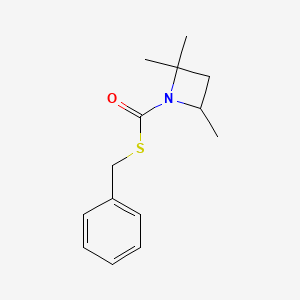
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
silane](/img/structure/B14632940.png)
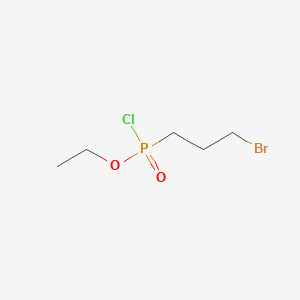
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
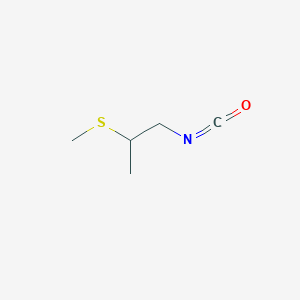
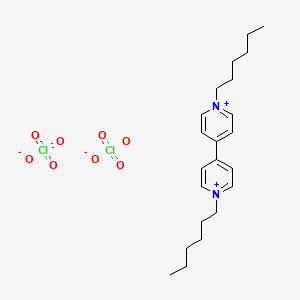
![disodium;5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(Z)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B14632969.png)
